molecular formula C16H11ClN2S B2932149 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine CAS No. 339106-03-5

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine

Cat. No.: B2932149
CAS No.: 339106-03-5
M. Wt: 298.79
InChI Key: FQAPJURRXWGLIB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound features a chlorophenyl group and a phenylsulfanyl group attached to a pyrimidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with thiophenol in the presence of a base to form 4-(4-chlorophenyl)thiobenzaldehyde. This intermediate is then reacted with guanidine to form the desired pyrimidine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted pyrimidine.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine
  • 4-(4-Chlorophenyl)-2-(ethylsulfanyl)pyrimidine
  • 4-(4-Chlorophenyl)-2-(phenylsulfonyl)pyrimidine

Uniqueness

4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine is unique due to the presence of both a chlorophenyl and a phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, providing additional functionalization options. The chlorophenyl group allows for further substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2S/c17-13-8-6-12(7-9-13)15-10-11-18-16(19-15)20-14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAPJURRXWGLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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